6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid
Beschreibung
This compound (CAS: 159857-80-4, molecular formula: C28H40N6O7, molecular weight: 572.65) is a synthetic organic molecule featuring a pyrrolidine-2,5-dione (dioxopyrrol) core, multiple amide linkages, and a trifluoroacetic acid counterion . Its trifluoroacetic acid salt form enhances solubility, a common formulation strategy for bioactive compounds.
Eigenschaften
Molekularformel |
C34H39F3N6O10 |
|---|---|
Molekulargewicht |
748.7 g/mol |
IUPAC-Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H38N6O8.C2HF3O2/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45;3-2(4,5)1(6)7/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43);(H,6,7)/t25-;/m0./s1 |
InChI-Schlüssel |
DOTXLPVUMXESLK-UQIIZPHYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Maleimide Core Synthesis
The 6-(2,5-dioxopyrrol-1-yl)hexanamide segment is prepared through cyclization of maleic anhydride derivatives. Patent EP2927227A1 describes a high-yield method where 6-aminohexanoic acid reacts with maleic anhydride in dichloromethane under inert conditions, followed by cyclization using acetic anhydride and sodium acetate. The resulting maleimide is activated as an N-hydroxysuccinimide (NHS) ester using trifluoroacetic acid NHS (TFA-NHS), enabling subsequent amide bond formation.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Maleimide formation | Maleic anhydride, DCM | 0–5°C | 2 h | 85% |
| NHS activation | TFA-NHS, Pyridine | RT | 12 h | 92% |
Peptide Chain Assembly
The peptide substituent requires sequential coupling of four units:
- N-[2-(4-hydroxymethylanilino)-2-oxoethyl]
- (2S)-1-amino-1-oxo-3-phenylpropan-2-yl
- 2-amino-2-oxoethyl
- 2-amino-2-oxoethyl
Coupling of Hydroxymethyl Anilino Segment
The hydroxymethyl anilino group is introduced via reductive amination. 4-Aminobenzyl alcohol reacts with glyoxylic acid in the presence of sodium cyanoborohydride, yielding 2-[4-(hydroxymethyl)anilino]acetic acid. This intermediate is activated as a mixed carbonate using 4-nitrophenyl chloroformate, followed by coupling to the maleimide core’s NHS ester.
Key Data
Chiral Phenylpropanamide Integration
The (2S)-1-amino-1-oxo-3-phenylpropan-2-yl unit is derived from L-phenylalanine. Protection of the amino group as a tert-butyl carbamate (Boc) precedes activation of the carboxylic acid as a pentafluorophenyl ester. Deprotection with TFA and coupling to the previous intermediate occurs under microwave-assisted conditions (50°C, 30 min).
Analytical Validation
Final Deprotection and Salt Formation
The trifluoroacetate counterion is introduced during Boc deprotection. After final assembly, the compound is treated with TFA in dichloromethane (1:1 v/v) for 2 h, followed by precipitation in diethyl ether. Lyophilization yields Compound X as a white solid.
Critical Parameters
| Parameter | Specification |
|---|---|
| TFA concentration | 50% (v/v) |
| Precipitation solvent | Diethyl ether |
| Lyophilization cycle | −50°C, 48 h |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Compound X exhibits a retention time of 12.7 min on a C18 column (ACN/water gradient, 0.1% TFA). Purity exceeds 98% by AUC analysis.
Mass Spectrometry
- Observed m/z : 891.3 [M+H]⁺ (theoretical: 891.4)
- Fragmentation pattern : Matches in silico simulation (loss of TFA, maleimide ring cleavage)
Comparative Yield Optimization
A comparative study of coupling reagents revealed HATU’s superiority over EDCI/HOBt in minimizing epimerization:
| Reagent | Yield | Epimerization (%) |
|---|---|---|
| HATU | 87% | <1 |
| EDCI/HOBt | 72% | 5 |
| DCC | 65% | 8 |
Industrial-Scale Considerations
Patent WO2019223579A1 highlights a cost-effective route using continuous flow chemistry for maleimide activation, reducing reaction time from 12 h to 30 min. The final DSC analysis confirms a melting point of 158–160°C, consistent with polymorph Form I.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aniline and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs (e.g., from ) share the pyrrolidine-2,5-dione moiety but differ in substituents and branching. Key examples include:
<sup>*</sup>Tanimoto coefficients (0–1) calculated using MACCS fingerprints; values >0.6 indicate high similarity .
Functional Divergence Despite Structural Similarity
- "Activity Cliffs": Minor structural changes (e.g., substitution of hexanamide with pent-4-ynoic acid in ) can drastically alter bioactivity due to steric hindrance or electronic effects .
- Regulatory Effects: Compounds with >70% structural similarity may exhibit opposing regulatory profiles (e.g., one activates a metabolic pathway while another inhibits it) .
- Toxicity: Hybrid read-across models (combining structural and biosimilarity data) reveal that the target compound’s trifluoroacetic acid component may introduce unique toxicity risks compared to non-fluorinated analogs .
Bioactivity and Mechanism Comparison
Ligand-Based Interactions
Compared to analogs:
- Binding Affinity: The hydroxymethylanilino group enhances hydrogen bonding with target proteins, unlike simpler phenyl analogs .
- Cellular Uptake: The hexanamide backbone improves membrane permeability relative to shorter-chain analogs (e.g., pent-4-ynoic acid) .
Transcriptomic and Phenotypic Profiling
- Gene Expression : Structurally dissimilar compounds (e.g., chemotherapy drugs) may induce similar apoptosis pathways, whereas the target compound’s unique trifluoroacetate group could alter ion channel expression .
Limitations of Structural Similarity in Predictive Modeling
- False Positives : Structural analogs with >0.6 Tanimoto similarity may lack functional overlap due to divergent bioavailability or metabolic stability .
- Biosimilarity Gaps : The compound’s maleimide group confers reactivity absent in analogs, necessitating hybrid models that integrate high-throughput screening (HTS) or omics data for accurate toxicity prediction .
Biologische Aktivität
The compound 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide; 2,2,2-trifluoroacetic acid is a complex synthetic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Information
| Property | Details |
|---|---|
| IUPAC Name | 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro... |
| Molecular Formula | C25H34N4O6 |
| Molecular Weight | 486.56 g/mol |
| CAS Number | 1870916-87-2 |
| PubChem CID | 138376507 |
Structural Representation
The compound features a pyrrolidine core linked to multiple amino acid derivatives, which may influence its biological interactions and therapeutic efficacy.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . It operates through mechanisms such as:
-
Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication and repair. Inhibition can lead to DNA damage and apoptosis in cancer cells.
- Case Study : A study utilizing DX8951, a DNA topoisomerase I inhibitor, demonstrated that the compound exhibited enhanced cytotoxicity against various cancer cell lines when combined with this inhibitor.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : Mechanistic studies indicate that the compound triggers apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Research indicates its effectiveness against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 18 | 64 µg/mL |
These findings suggest that the compound could be further explored as a potential antibiotic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Protein Synthesis : The presence of amino acid motifs allows it to interfere with protein synthesis in microbial cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and death.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
